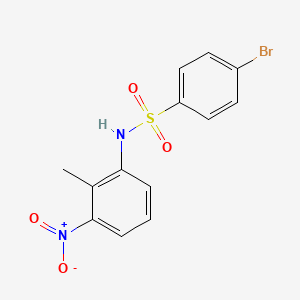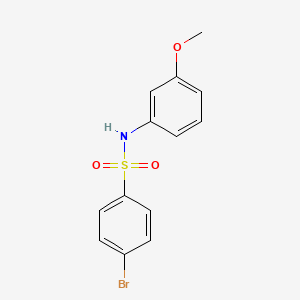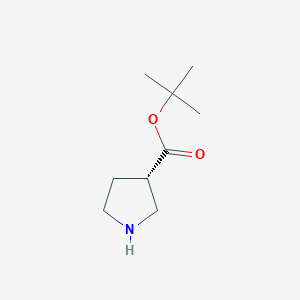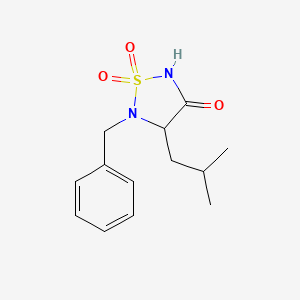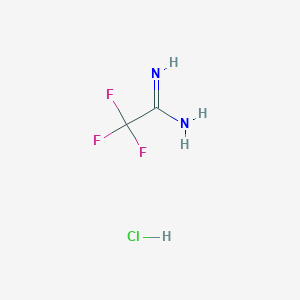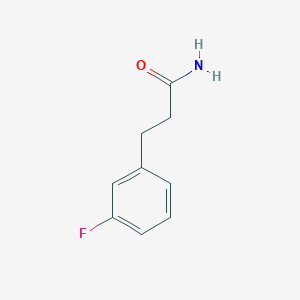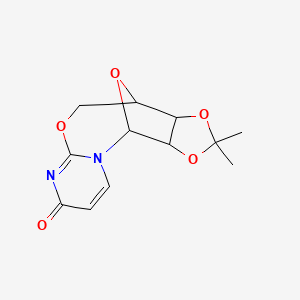
2',3'-O-isopropylidene-5',6-anhydrouridine
Vue d'ensemble
Description
2’,3’-O-isopropylidene-5’,6-anhydrouridine is a nucleoside derivative with a unique structure that includes an isopropylidene group protecting the 2’ and 3’ hydroxyl groups and an anhydro bridge between the 5’ and 6’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-O-isopropylidene-5’,6-anhydrouridine typically involves the protection of uridine’s hydroxyl groups followed by the formation of the anhydro bridge. One common method includes the reaction of uridine with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene derivative. The anhydro bridge is then introduced through a dehydration reaction, often using reagents like phosphoryl chloride .
Industrial Production Methods
While specific industrial production methods for 2’,3’-O-isopropylidene-5’,6-anhydrouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-O-isopropylidene-5’,6-anhydrouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can modify the anhydro bridge or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the anhydro bridge or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide in dioxane can be used for oxidation reactions.
Reduction: Borane complexes or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl-containing derivatives, while reduction can produce modified nucleosides with altered anhydro bridges.
Applications De Recherche Scientifique
2’,3’-O-isopropylidene-5’,6-anhydrouridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other nucleoside analogues and derivatives.
Biology: The compound is used in studies involving nucleoside metabolism and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2’,3’-O-isopropylidene-5’,6-anhydrouridine involves its interaction with specific molecular targets, such as enzymes involved in nucleoside metabolism. The isopropylidene group and anhydro bridge confer stability and specificity, allowing the compound to act as an inhibitor or substrate in enzymatic reactions. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-O-isopropylideneuridine: Similar in structure but lacks the anhydro bridge.
5’,6-anhydro-2’,3’-O-isopropylideneadenosine: Another nucleoside derivative with an anhydro bridge but different base.
2’,3’-O-isopropylidene-5’,6-anhydrocytidine: Similar structure with a cytidine base instead of uridine.
Uniqueness
2’,3’-O-isopropylidene-5’,6-anhydrouridine is unique due to the combination of the isopropylidene protection and the anhydro bridge, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and biochemical research .
Propriétés
IUPAC Name |
13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-12(2)18-8-6-5-16-11-13-7(15)3-4-14(11)10(17-6)9(8)19-12/h3-4,6,8-10H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOHLNWZDQIBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3COC4=NC(=O)C=CN4C(C2O1)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


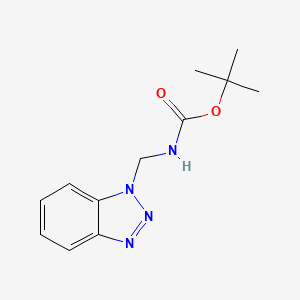
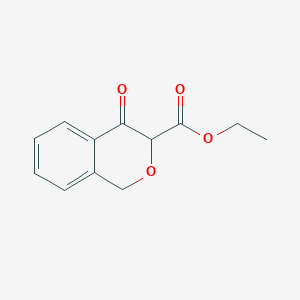
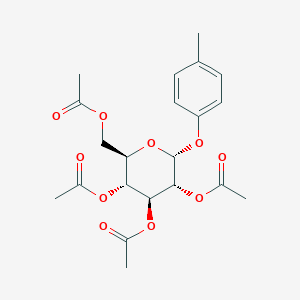

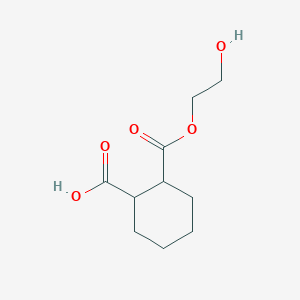
![2-Amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3180802.png)
